N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic small-molecule compound featuring a benzo[d]thiazole core substituted with dimethoxy groups at positions 4 and 7, coupled with an isoxazole-5-carboxamide moiety.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S.ClH/c1-14-13-17(30-23-14)20(26)25(8-4-7-24-9-11-29-12-10-24)21-22-18-15(27-2)5-6-16(28-3)19(18)31-21;/h5-6,13H,4,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTXMGDWHYYARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to anti-tubercular activity . Benzothiazole-based compounds have shown potent inhibition against M. tuberculosis , suggesting that this compound may also target the same organism.
Mode of Action
The compound may interact with its targets, leading to changes that inhibit the growth or function of the bacteria.
Biochemical Pathways
Benzothiazole derivatives have been associated with the induction ofS phase arrest , up-regulation of pro-apoptotic proteins , down-regulation of anti-apoptotic proteins , activation of caspase-3 , and induction of mitochondrial dysfunction . These actions suggest that the compound may affect similar pathways, leading to cell apoptosis.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its efficacy and applications.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of specific precursors, including benzothiazole derivatives and isoxazole moieties. The synthetic pathway typically employs standard organic reactions such as amide formation and cyclization techniques.
Antifungal Properties
Recent studies have highlighted the antifungal activity of compounds structurally similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide. For instance, a series of benzamide derivatives were evaluated against various fungal strains, demonstrating significant inhibition rates. In particular, compounds showed promising results against Botrytis cinereal, with some achieving inhibition rates exceeding 80% at concentrations of 100 mg/L .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Fungi | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinereal | 84.4 |
| 10d | Botrytis cinereal | 83.6 |
| 10f | Botrytis cinereal | 83.1 |
| Pyraclostrobin | Botrytis cinereal | 81.4 |
Insecticidal Activity
Insecticidal properties have also been investigated, revealing that certain derivatives exhibit moderate to high toxicity against pests. The death rates observed in bioassays suggest that the compound's structural features contribute to its effectiveness as an insecticide.
Table 2: Insecticidal Activity Against Mythimna sepatara
| Compound | Death Rate (%) at 500 mg/L |
|---|---|
| 9a | 10 |
| 9b | 5 |
| 9c | 20 |
| Broflanilide | 100 |
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryos as a model organism. These studies indicated that while some derivatives exhibit low toxicity (e.g., compound 10f with an EC50 of 20.58 mg/L), further evaluations are necessary to establish safety profiles for potential agricultural or therapeutic applications .
Case Studies
- Case Study on Antifungal Efficacy : A study evaluated the antifungal activity of newly synthesized benzamide derivatives against Fusarium graminearum and Marssonina mali. The results indicated that while some compounds had weak inhibition rates (less than 25%), others demonstrated significant activity against Botrytis cinereal, suggesting potential for agricultural use .
- Case Study on Insecticidal Properties : Another investigation focused on the insecticidal effects of related compounds on Mythimna sepatara, revealing substantial mortality rates at higher concentrations (500 mg/L). This highlights the potential application of these compounds in pest management strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of heterocyclic molecules combining benzo[d]thiazole and isoxazole scaffolds. Below is a comparative analysis with structurally related compounds from the evidence and inferred analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride | Benzo[d]thiazole + isoxazole | 4,7-dimethoxy, 3-methyl, 3-morpholinopropyl | Kinase inhibition, antimicrobial |
| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-... | Thiazole + oxazolidinone | Benzyl, imidazolidinone, phenylpropyl | Antiviral, enzyme inhibition |
| Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-... | Thiazole + ureido linker | Isopropylthiazole, hydroxy, methylureido | Antibacterial, protease inhibition |
Key Observations:
Substituent Diversity: The target compound’s 4,7-dimethoxy and morpholinopropyl groups distinguish it from analogs with bulkier substituents (e.g., benzyl or imidazolidinone in ). These groups likely enhance solubility and target binding compared to more hydrophobic analogs .
In contrast, ureido-linked thiazoles () are often protease inhibitors .
Salt Form Advantage : The hydrochloride salt improves bioavailability relative to neutral thiazole-carboxylates (e.g., compounds in ), which may suffer from poor solubility .
Research Findings and Limitations
- Evidence Gaps : The provided materials lack experimental data (e.g., IC50, solubility, toxicity) for this compound. Comparisons are thus inferred from structural analogs.
Notes on Methodology and Sources
- Evidence Limitations : The Pharmacopeial Forum entries () describe thiazole derivatives but omit direct data on the target compound. Atmospheric studies () are irrelevant here.
- Inferred Properties : Solubility and bioactivity are hypothesized based on substituent chemistry (e.g., morpholine’s hydrophilicity vs. isopropylthiazole’s lipophilicity) .
Q & A
Q. What are the established synthetic routes for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of substituted 2-aminothiophenols with carbonyl derivatives under acidic conditions .
- Step 2 : Introduction of the morpholinopropyl group through nucleophilic substitution or alkylation reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Step 3 : Coupling of the isoxazole-5-carboxamide moiety using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .
- Step 4 : Hydrochloride salt formation via treatment with HCl gas in ether . Yield optimization requires precise temperature control (e.g., reflux for 8–12 hours) and purification via column chromatography .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirms substitution patterns and proton environments, particularly for methoxy (-OCH₃) and morpholine groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the hydrochloride salt .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend in amide bonds) .
- HPLC : Assesses purity (>95% recommended for pharmacological assays) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers; salt form improves aqueous solubility at pH < 4 .
- Stability : Degrades under prolonged UV exposure or alkaline conditions (pH > 8). Storage at -20°C in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from:
- Assay conditions : Variations in cell line viability (e.g., HEK-293 vs. HeLa) or serum content in media .
- Metabolic interference : Morpholinopropyl groups may interact with cytochrome P450 enzymes, altering activity in vivo vs. in vitro . Methodology :
- Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) to cross-validate results .
- Conduct metabolic stability studies using liver microsomes to identify degradation pathways .
Q. What computational strategies aid in target identification and binding mode prediction?
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases or GPCRs) to map interactions with the benzo[d]thiazole and morpholine moieties .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (MM-PBSA) .
- SAR Studies : Modify substituents (e.g., methoxy vs. nitro groups) to correlate structural changes with activity trends .
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimized reaction design : Use flow chemistry for step 2 (morpholinopropyl introduction) to enhance mixing and reduce side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling in isoxazole formation .
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .
Q. What crystallographic techniques elucidate structure-activity relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
